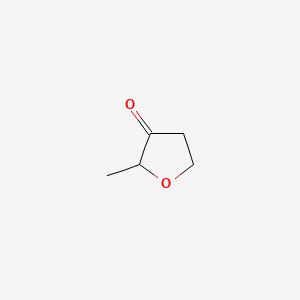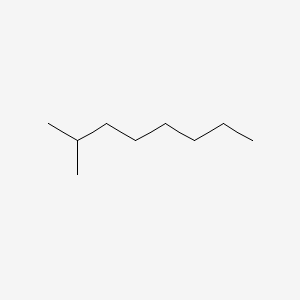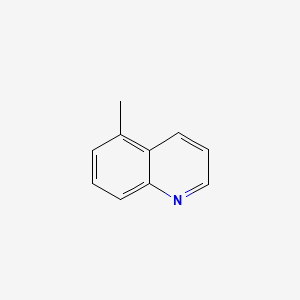
5-Methylquinoline
概要
説明
5-Methylquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into various quinoline derivatives and their synthesis, properties, and applications, which can be extrapolated to understand this compound.
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of significant interest due to their pharmacological importance. For instance, the synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes involves an efficient one-pot synthesis protocol, indicating that similar methodologies could potentially be applied to the synthesis of this compound . Additionally, the synthesis of 5-benzamido-2-methyl-trans-decahydroisoquinolines from a precursor demonstrates the versatility of synthetic routes available for quinoline derivatives . These methods could inspire the development of new synthetic routes for this compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the structure of novel 5-azo-8-hydroxy-2-methylquinoline dyes was characterized by X-ray crystallography . This suggests that similar structural analysis techniques could be employed to determine the molecular structure of this compound.
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions. The bromination of 8-methylquinoline-5-carboxylic acid and its derivatives indicates that the methylquinoline core can be functionalized through halogenation reactions . This information could be relevant when considering the chemical reactivity of this compound in various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The electrochemical properties of 5-azo-8-hydroxy-2-methylquinoline dyes were studied using cyclic voltammetry, and their absorption spectra were analyzed in different solvents and pH levels . These studies provide a foundation for understanding how the substitution pattern on the quinoline ring can affect the physical and chemical properties of compounds like this compound.
Relevant Case Studies
Several of the papers discuss the biological properties of quinoline derivatives, which can serve as case studies for the potential applications of this compound. For instance, the antiarrhythmic properties of 5-benzamido-2-methyl-trans-decahydroisoquinolines highlight the therapeutic potential of quinoline derivatives . Additionally, the antiproliferative activity of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives against various cancer cell lines suggests that this compound could also possess significant biological activities .
科学的研究の応用
Synthesis and Characterization
- Synthesis of Novel Compounds: 5-Methylquinoline derivatives have been synthesized for pharmacological studies. One example is a compound synthesized from 1-methyl-1,2-dihydroquinolin-4-ol and 5-chloromethyl-8-hydroxyquinoline hydrochloride, leading to new metal complexes with potential antimicrobial activity (Patel & Patel, 2017).
Pharmacological Research
- Antidepressant and Anxiolytic Activities: A derivative of 8-hydroxyquinoline, "5-(((2-hydroxy-ethyl)thio)methyl)quinolin-8-ol)quinoline-8-ol," demonstrated anxiogenic effects and antidepressant activity in animal studies. This suggests potential pharmacological applications for derivatives of this compound in treating anxiety and depression (Rbaa et al., 2021).
Cancer Research
- Oral Cavity Carcinogenesis: Research on 4-nitroquinoline 1-oxide, a carcinogen, showed that compounds like this compound could be relevant in studying the mechanisms of oral cavity cancer. DNA methyltransferase inhibitors combined with retinoic acid showed potential in reducing cancer in mouse models, indicating the significance of quinoline derivatives in cancer research (Tang et al., 2009).
Tumor Research
- Tumor-initiating Activity: Studies have evaluated the tumor-initiating activities of quinoline and its methylated isomers. For example, 4-methylquinoline showed significant tumorigenic activity in mice, highlighting the potential for using these compounds in cancer research and understanding carcinogenic mechanisms (LaVoie et al., 1984).
作用機序
Target of Action
5-Methylquinoline, a derivative of the quinoline group, primarily targets cellular metabolism . It interacts with various biological pathways, influencing the metabolic processes within cells .
Mode of Action
The compound’s interaction with its targets results in significant changes at the cellular level. By influencing cellular metabolism, this compound affects processes like energy production, fat storage, and cellular aging . This interaction is facilitated by the compound’s unique molecular structure .
Biochemical Pathways
This compound affects several biochemical pathways. Its primary function is to influence cellular metabolism, which in turn impacts various downstream effects. These include energy production, fat storage, and cellular aging . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
It is known that the compound’s molecular structure allows it to interact effectively with various biological pathways
Result of Action
The action of this compound at the molecular and cellular levels leads to several potential health benefits. It may play a role in metabolic regulation, potentially aiding in weight management and improving energy levels . Its influence on cellular mechanisms also hints at benefits in aging and longevity . These benefits are based on early-stage research and should be interpreted cautiously .
Safety and Hazards
特性
IUPAC Name |
5-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYVCXSKCQSIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227431 | |
| Record name | 5-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7661-55-4 | |
| Record name | 5-Methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7661-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007661554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64960II964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical synthetic route for obtaining 5-methylquinoline?
A1: this compound is often synthesized alongside its isomer, 7-methylquinoline, using the Skraup reaction. This reaction involves reacting m-toluidine with glycerol in the presence of an oxidizing agent like sulfuric acid. This results in a mixture of 5- and 7-methylquinoline, usually in a 1:2 ratio [, ].
Q2: Can we separate this compound from the 7-methylquinoline isomer after the Skraup synthesis?
A2: While possible, separating the isomers directly after the Skraup synthesis can be challenging. Research suggests that selective synthesis of a single isomer is difficult using this method []. Instead, the mixture can be used for subsequent reactions, and depending on the reaction conditions, selective formation of a desired derivative from one of the isomers can be achieved. For instance, nitration of the this compound and 7-methylquinoline mixture using nitric acid and sulfuric acid selectively produces 7-methyl-8-nitroquinoline in excellent yield [].
Q3: What is the structural characterization of this compound?
A3: * Molecular Formula: C10H9N* Molecular Weight: 143.18 g/molWhile the provided research [, , , ] does not explicitly detail spectroscopic data for this compound, techniques like NMR, IR, and GC-MS are commonly employed for the characterization of similar quinoline derivatives.
Q4: How does the structure of this compound relate to its potential biological activity?
A4: While specific details regarding this compound's biological target and downstream effects are absent in the provided research, studies on related quinoline derivatives highlight the significance of functionalization in influencing their cytotoxic activity []. For instance, converting a mixture of this compound and 7-methylquinoline into derivatives like 7-methyl-8-nitroquinoline, 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline, and 8-nitro-7-quinolinecarbaldehyde led to increased cytotoxic effects against human epithelial colorectal carcinoma (Caco-2) cells []. This suggests that the position and nature of substituents on the quinoline ring system can significantly impact biological activity.
Q5: Has this compound been investigated for its antimalarial properties like some other quinoline derivatives?
A5: While the provided research does not specifically investigate the antimalarial activity of this compound, a related compound, 5-quinolinecarboxylic acid, has been studied for its potential antimalarial properties []. This suggests that exploring the antimalarial potential of this compound and its derivatives could be a future avenue of research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



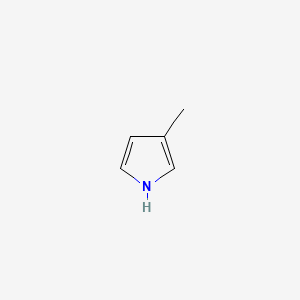
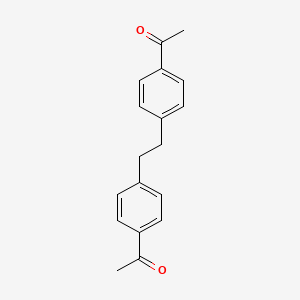





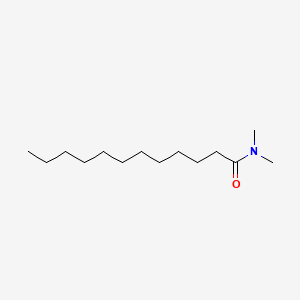

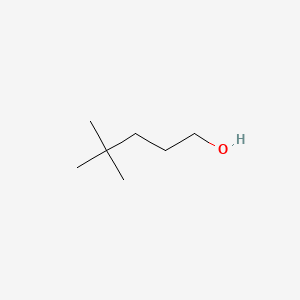
![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)
